molecular formula C15H14O3 B576409 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone CAS No. 1485-31-0

1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone

Cat. No.: B576409
CAS No.: 1485-31-0
M. Wt: 242.274
InChI Key: XPINBVMNENJDHL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: is a naturally occurring compound isolated from the resin of the plant genus Xanthorrhoea. It is a type of aromatic compound with the chemical formula C₁₅H₁₄O₃ . This compound is known for its unique structure, which includes an acetyl side-chain and a hydroxyl group, making it a subject of interest in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone can be synthesized through several methods. One common approach involves the bromination of xanthorrhoeol methyl ether. This process includes dissolving xanthorrhoeol methyl ether in glacial acetic acid and adding a bromine solution. The reaction typically occurs at room temperature, resulting in the formation of dibromo derivatives .

Industrial Production Methods: Industrial production of xanthorrhoeol often involves extraction from the resin of Xanthorrhoea species. The resin is collected and subjected to various purification processes, including chromatography and crystallization, to isolate xanthorrhoeol in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing various derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of resins and other industrial materials.

Mechanism of Action

The mechanism of action of xanthorrhoeol involves its interaction with various molecular targets and pathways. It is known to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and apoptosis. 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone’s effects are mediated through its ability to interact with specific proteins and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness of 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: this compound is unique due to its specific structure, which includes an acetyl side-chain and a hydroxyl group. This structure allows it to undergo specific chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

1485-31-0

Molecular Formula

C15H14O3

Molecular Weight

242.274

InChI

InChI=1S/C15H14O3/c1-8-6-11-14(9(2)16)12(17)7-10-4-3-5-13(18-8)15(10)11/h3-5,7-8,17H,6H2,1-2H3/t8-/m0/s1

InChI Key

XPINBVMNENJDHL-QMMMGPOBSA-N

SMILES

CC1CC2=C3C(=CC(=C2C(=O)C)O)C=CC=C3O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
Reactant of Route 2
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
Reactant of Route 3
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
Reactant of Route 4
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
Reactant of Route 5
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
Reactant of Route 6
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone

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